molecular formula C16H19ClN4O3 B5305509 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol

Cat. No. B5305509
M. Wt: 350.80 g/mol
InChI Key: RZNVYSZJIZIZOL-UHFFFAOYSA-N
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Description

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ is a member of the azepane class of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is complex and not fully understood. It is known to act as a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been shown to have neuroprotective effects, to improve cognitive function, and to reduce inflammation. Additionally, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to have analgesic effects and to modulate the activity of various ion channels and receptors.

Advantages and Limitations for Lab Experiments

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase II, making it a useful tool for studying the role of this enzyme in DNA replication and repair. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol in lab experiments. It has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is complex and not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol. One area of interest is in the development of more potent and selective inhibitors of topoisomerase II, which could have potential therapeutic applications in cancer treatment. Another area of interest is in the development of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol analogs with improved pharmacokinetic properties, which could increase its efficacy as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol and its effects on various enzymes and receptors. Overall, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol involves a multi-step process that has been described in detail in various scientific publications. The starting material for the synthesis is 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, which is reacted with 4-(hydroxymethyl)azepane in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a base such as NaOH or KOH to yield the final product, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol. The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been optimized over the years to improve yield and purity, and various modifications to the process have been reported in the literature.

Scientific Research Applications

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and to inhibit the formation of beta-amyloid plaques. Other potential therapeutic applications of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol include the treatment of inflammation, pain, and infectious diseases.

properties

IUPAC Name

[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c17-14-8-12(21-10-18-19-11-21)2-3-13(14)15(23)20-6-1-4-16(24,9-22)5-7-20/h2-3,8,10-11,22,24H,1,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNVYSZJIZIZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol

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